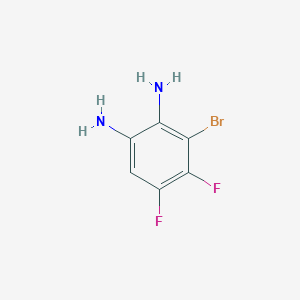

3-Bromo-4,5-difluorobenzene-1,2-diamine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Science

Research in environmental science can utilize this compound to study the degradation of fluorinated organic compounds in the environment. Understanding the breakdown pathways and the persistence of such compounds can inform the development of better environmental policies and treatment methods for contaminated sites.

Each of these applications leverages the unique chemical structure of 3-Bromo-4,5-difluorobenzene-1,2-diamine, demonstrating its versatility and importance across various fields of scientific research. While the search results did not provide direct applications for the exact compound, the related compounds and their uses in similar fields suggest potential areas of application for 3-Bromo-4,5-difluorobenzene-1,2-diamine .

Safety and Hazards

Wirkmechanismus

Mode of Action

Similar compounds often act through electrophilic aromatic substitution reactions . In such reactions, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes a second reaction where a proton is removed, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4,5-difluorobenzene-1,2-diamine. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

3-bromo-4,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCMGLEYLDJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-difluorobenzene-1,2-diamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)

![7-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2895086.png)

![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2895096.png)